
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by its unique structure, which includes a triazine ring substituted with diphenyl and pyridinylmethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of pyridine-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization Reaction: The hydrazone intermediate is then subjected to cyclization with 5,6-diphenyl-1,2,4-triazine-3-thiol under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification processes.
Chemical Reactions Analysis
Types of Reactions
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring or the pyridinylmethylene group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted under mild to moderate temperatures with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds with altered electronic properties.
Scientific Research Applications
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: It has been studied for its interaction with biological macromolecules, such as DNA and proteins, making it a candidate for drug development and biochemical research.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes and induce apoptosis in cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-(pyridin-4-ylmethylene)hydrazinyl)quinazoline: A similar compound with a quinazoline ring instead of a triazine ring.
(E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)benzonitrile: Another related compound with a benzonitrile group.
Uniqueness
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine is unique due to its specific triazine ring structure and the presence of both diphenyl and pyridinylmethylene groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from other similar compounds.
Properties
IUPAC Name |
5,6-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6/c1-3-7-17(8-4-1)19-20(18-9-5-2-6-10-18)25-27-21(24-19)26-23-15-16-11-13-22-14-12-16/h1-15H,(H,24,26,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRKEOFQLWEWDP-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one](/img/structure/B2980303.png)

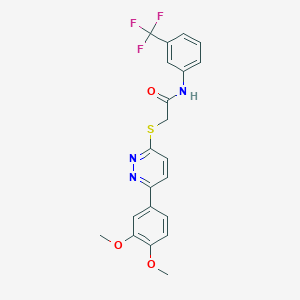
![2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2980306.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2980307.png)
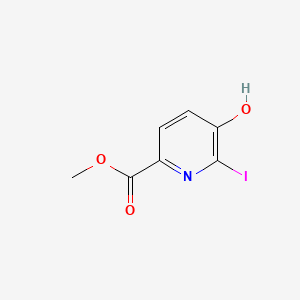

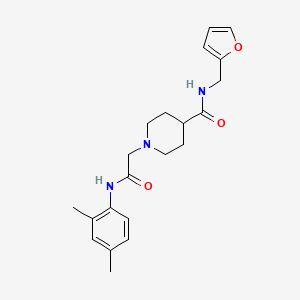
![(1R,5S,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2980311.png)
![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
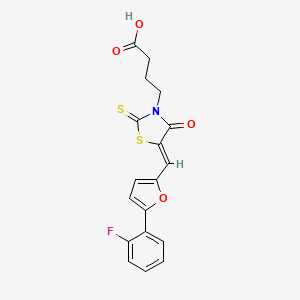
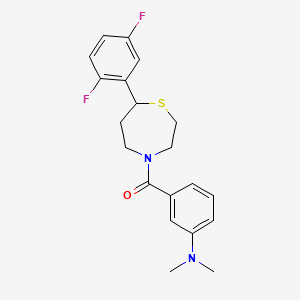
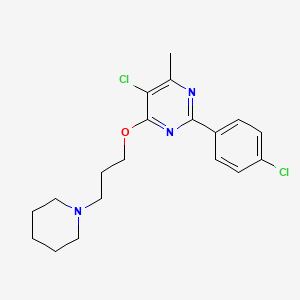
![Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B2980322.png)
